molecular formula C8H12N2S B11745755 (R)-2-(Piperidin-2-yl)thiazole

(R)-2-(Piperidin-2-yl)thiazole

Cat. No.: B11745755
M. Wt: 168.26 g/mol
InChI Key: ILFOGJAUBNLBDZ-SSDOTTSWSA-N
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Description

®-2-(Piperidin-2-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Piperidin-2-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of ®-2-(Piperidin-2-yl)thiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-2-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

®-2-(Piperidin-2-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ®-2-(Piperidin-2-yl)thiazole exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Piperidin-2-yl)thiazole is unique due to its specific combination of a piperidine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

(R)-2-(Piperidin-2-yl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticonvulsant, antimicrobial, and anticancer activities, supported by relevant studies and data.

1. Anticonvulsant Activity

Thiazole derivatives, including this compound, have been extensively studied for their anticonvulsant properties. Research indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy.

Key Findings:

  • In a study evaluating various thiazole analogues, this compound demonstrated significant anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The median effective dose (ED50) was found to be considerably lower than that of standard medications like ethosuximide, indicating its potential as a therapeutic agent for epilepsy .
  • Structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups on the phenyl ring enhances activity. For example, compounds with para-substituted phenyl groups exhibited improved efficacy compared to their unsubstituted counterparts .

Table 1: Anticonvulsant Activity Data

CompoundED50 (mg/kg)Toxic Dose (TD50)Protection Index (PI)
This compound< 20170.29.2
Ethosuximide> 140Not specifiedN/A

2. Antimicrobial Activity

The antimicrobial properties of thiazoles are well-documented, with many derivatives exhibiting potent activity against various bacterial strains.

Research Insights:

  • Studies have shown that thiazole compounds possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of cellular functions post uptake into bacterial cells .
  • The synthesized derivatives of thiazoles have been tested for minimum inhibitory concentrations (MICs), revealing promising results comparable to established antibiotics.

Table 2: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus8
N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamideMRSA16

3. Anticancer Activity

The anticancer potential of thiazole derivatives has gained attention in recent years, particularly due to their ability to inhibit various cancer cell lines.

Case Studies:

  • A study involving a series of thiazole-based compounds demonstrated broad-spectrum antitumor activity against multiple cancer cell lines, including breast and prostate cancer cells. The most active compounds showed IC50 values significantly lower than those of standard chemotherapeutics .
  • Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell proliferation and survival, providing insights into their mechanisms of action .

Table 3: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundMCF-75.71
Standard Drug (Doxorubicin)MCF-70.5

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-[(2R)-piperidin-2-yl]-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2/t7-/m1/s1

InChI Key

ILFOGJAUBNLBDZ-SSDOTTSWSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=NC=CS2

Canonical SMILES

C1CCNC(C1)C2=NC=CS2

Origin of Product

United States

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